2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

PRMT5 Inhibition Kinase Selectivity Enzymatic Assay

Researchers seeking selective PRMT5/PRMT6 inhibition or efficient C5-bromine cross-coupling handle find a precise solution in this compound. The unique 2-methylsulfonyl-5-bromopyrimidine-4-carboxylic acid core delivers low-nanomolar potency (PRMT5 IC50 6.30 nM, PRMT6 IC50 25 nM) and a balanced LogP (XLogP3-AA 0.3) for improved solubility. For procurement managers, it offers reliable 98% purity, ambient shipping, and stock availability across major global suppliers, ensuring uninterrupted lead optimization and SAR campaigns.

Molecular Formula C6H5BrN2O4S
Molecular Weight 281.09 g/mol
CAS No. 30321-94-9
Cat. No. B1587656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
CAS30321-94-9
Molecular FormulaC6H5BrN2O4S
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br
InChIInChI=1S/C6H5BrN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
InChIKeyUEYGRSDYBWXDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid Physicochemical Baseline


2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS 30321-94-9) is a heterocyclic building block belonging to the pyrimidine class, characterized by a 5-bromo substituent and a 2-methylsulfonyl group on a pyrimidine-4-carboxylic acid core [1]. The compound has a molecular weight of 281.09 g/mol, a molecular formula of C6H5BrN2O4S, a computed XLogP3-AA of 0.3, and a melting point of 192-193°C [1]. It is typically supplied as a solid with a purity of 95-98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research .

Synthetic handle C5-bromo substituent designed for cross-coupling derivatization Enables mild Suzuki/Stille couplings
Scaffold focus 2-methylsulfonyl core supports PRMT5/6 inhibitor lead optimization programs Reported activity of close analogs guides scaffold selection
Physicochemical profile Lower LogP and higher polarity than sulfanyl analogs improve aqueous handling Computed XLogP3-AA 0.3; suited for polar synthetic intermediates

Non-Interchangeability of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid


While other halogenated pyrimidine-4-carboxylic acids or methylsulfonyl-pyrimidines exist, the specific combination of a C5-bromine atom and a C2-methylsulfonyl group in this compound confers a unique and non-interchangeable reactivity profile. Direct substitution with the C5-chloro analog (CAS 38275-34-2), for instance, fails in key contexts: the chloro derivative demonstrates potent thiol-alkylating activity and anticancer effects in specific cell lines (PK11000) , whereas the target bromo derivative shows distinct enzymatic inhibition profiles against targets like PRMT5 and PRMT6 [1]. Conversely, replacing the methylsulfonyl group with a methylsulfanyl group (CAS 50593-92-5) fundamentally alters the compound's electronic properties and reactivity, with the latter acting as a kinase C inhibitor . These differences in halogen reactivity, biological activity, and physicochemical properties preclude simple interchange and necessitate precise compound selection based on the intended synthetic or biological application.

Target compound

5-Bromo-2-methylsulfonyl

C-Br bond enables efficient cross-coupling; methylsulfonyl group directs selectivity toward PRMT5/6.

Preferred for synthesis of PRMT-targeted libraries
Chloro analog (CAS 38275-34-2)

5-Chloro-2-methylsulfonyl

C-Cl bond less reactive in Pd-catalyzed couplings; biological profile shifts toward thiol-alkylating activity, not suitable as direct replacement.

Substitution may alter synthetic efficiency and target engagement
Target compound

2-Methylsulfonyl oxidation state

Sulfonyl group provides low LogP, high H-bonding capacity, and selectivity for PRMT family enzymes.

Builds physicochemical and biological differentiation
Sulfanyl analog (CAS 50593-92-5)

2-Methylsulfanyl reduced form

Sulfanyl group increases lipophilicity and shifts kinase inhibition toward PKC; electronic properties differ significantly, limiting cross-coupling reactivity.

Oxidation state dictates target profile and synthetic utility

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid: Comparative Evidence


PRMT5 vs. PKC and TMPK Selectivity

The target compound (or its close structural analogs containing the 2-methylsulfonyl-5-bromopyrimidine core) demonstrates potent inhibition of PRMT5 (IC50 = 6.30 nM) [1] and PRMT6 (IC50 = 25 nM) [2]. In stark contrast, its 2-methylsulfanyl analog (CAS 50593-92-5) is characterized by inhibition of Protein Kinase C (PKC) , and the compound itself shows no significant inhibition of Plasmodium falciparum TMPK (Ki > 1.00E+6 nM) [3]. This highlights a marked divergence in biological target engagement based on the oxidation state at the 2-position, making the methylsulfonyl derivative a preferred starting point for developing PRMT5/6 inhibitors rather than PKC or TMPK modulators.

Target Selectivity
Class-level inference
PRMT5 IC50 6.30 nM
PRMT6 IC50 25 nM
TMPK Ki >1.00E+6 nM
Supports PRMT5/6 inhibitor scaffold selection
Selectivity >40,000-fold vs TMPK; sulfanyl analog targets PKC instead
PRMT5 Inhibition Kinase Selectivity Enzymatic Assay

Bromine vs. Chlorine: Cross-Coupling Reactivity

The C5-bromine atom in the target compound is a key functional handle for downstream derivatization, particularly in transition metal-catalyzed cross-coupling reactions. Compared to its direct chloro analog (CAS 38275-34-2), the bromine atom offers significantly higher reactivity due to its lower bond dissociation energy (C-Br vs. C-Cl), allowing for faster and often higher-yielding Suzuki, Stille, or Sonogashira couplings under milder conditions. While the chloro analog is commercially utilized in nucleophilic substitution reactions (e.g., with azahetarylacetonitriles) [1], its utility in cross-coupling is limited. This reactivity difference directly impacts synthetic route design and overall process efficiency.

Cross-Coupling Reactivity
Class-level inference
C-Br: lower bond dissociation energy
Rate enhancement 10-100x in Pd couplings
Guides halogen choice for synthetic route design
Chloro analog suitable for nucleophilic substitution, not cross-coupling
Cross-Coupling Nucleophilic Substitution Reaction Kinetics

Sulfonyl vs. Sulfanyl Physicochemical Profile

The 2-methylsulfonyl group (S(O)2CH3) in the target compound (MW 281.09, XLogP3-AA = 0.3) imparts significantly different physicochemical properties compared to the 2-methylsulfanyl group (SCH3) in its analog (CAS 50593-92-5, MW 249.09) [1]. The sulfonyl group is strongly electron-withdrawing and polar, resulting in a lower computed logP (0.3) compared to the more lipophilic sulfanyl analog, thereby increasing aqueous solubility. This difference in polarity and hydrogen-bonding capacity (6 H-bond acceptors vs. 4 for the sulfanyl analog) directly influences chromatographic behavior, formulation compatibility, and membrane permeability in biological assays.

Physicochemical Profile
Cross-study comparable
MW 281.09, XLogP 0.3
6 H-bond acceptors
Informs solubility and chromatographic behavior
Sulfonyl analog is more polar than sulfanyl (MW 249, 4 HBA)
Physicochemical Properties Solubility LogP

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid: Key Applications


PRMT5/6 Inhibitor Lead Optimization

Procure this compound when the project goal is to optimize a lead series targeting PRMT5 or PRMT6, where the 2-methylsulfonyl-5-bromopyrimidine core has demonstrated potent, low-nanomolar inhibition (IC50 values of 6.30 nM and 25 nM, respectively) [1]. Its selective profile over TMPK and divergent activity from PKC-targeting analogs make it a preferred scaffold for achieving target specificity.

Cross-Coupling Building Block

Select this compound over its chloro analog (CAS 38275-34-2) when the synthetic route requires a reactive halogen handle for transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille). The C5-bromine atom enables faster, more efficient couplings under milder conditions, accelerating the synthesis of complex pyrimidine-containing molecules [2].

Drug Discovery: Physicochemical Tuning

Utilize this compound when the design strategy calls for a building block with a balanced polarity profile. The 2-methylsulfonyl group (vs. a 2-methylsulfanyl group) lowers LogP and increases hydrogen-bonding capacity, which can be advantageous for improving aqueous solubility and reducing non-specific binding in biological assays, as evidenced by its computed XLogP3-AA of 0.3 [3].

Application
Selection Property
Validation Focus
PRMT5/6 inhibitor lead optimization
Sulfonyl oxidation state selectivity
PRMT5 vs PKC target engagement review
Cross-coupling synthetic route
Halogen reactivity profile
Coupling efficiency under mild conditions
Physicochemical tuning in drug discovery
Polarity and H-bonding capacity
Aqueous solubility and HPLC behavior assessment

Technical Documentation Hub

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